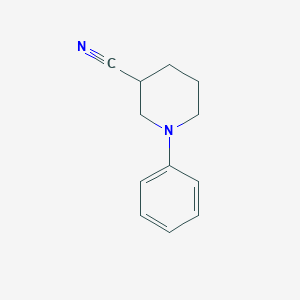

1-Phenylpiperidine-3-carbonitrile

Description

Contemporary Significance of Piperidine (B6355638) Frameworks in Synthetic Chemistry

The utility of the piperidine framework stems from its three-dimensional structure, which allows for the precise spatial arrangement of substituents, a critical factor for molecular recognition and biological activity. mdpi.com This structural feature makes it a popular choice for medicinal chemists aiming to reduce the conformational flexibility of a molecule, which can lead to improved binding affinity and selectivity for biological targets. mdpi.com Furthermore, piperidine derivatives have demonstrated a wide array of pharmacological effects, including analgesic, anti-cancer, anti-inflammatory, and anti-Alzheimer properties. ijnrd.orgajchem-a.com The development of efficient and cost-effective methods for synthesizing substituted piperidines is, therefore, a crucial objective in contemporary organic chemistry. nih.govajchem-a.com

Strategic Importance of Nitrile Functionalization within Piperidine Derivatives

The nitrile group (–C≡N) is a highly valuable functional group in organic synthesis due to its unique electronic properties and diverse reactivity. unizin.org Its strong polarization makes the carbon atom electrophilic and susceptible to nucleophilic attack. unizin.org The incorporation of a nitrile group into a piperidine framework, as seen in 1-phenylpiperidine-3-carbonitrile, significantly enhances the synthetic potential of the scaffold.

The strategic importance of nitrile functionalization lies in its ability to serve as a versatile synthetic handle. It can be transformed into a variety of other functional groups, providing access to a wide range of derivatives. For instance, nitriles can be hydrolyzed to form amides or carboxylic acids, or reduced to primary amines. lumenlearning.comwikipedia.org This versatility allows for the late-stage diversification of complex molecules. Moreover, the introduction of a nitrile group can be achieved with high stereoselectivity, as demonstrated in the enantioselective cyanation of amines to produce chiral piperidines, which is crucial for the synthesis of enantiomerically pure drug candidates. nih.gov The nitrile group itself can also participate in cycloaddition reactions and act as a key component in the synthesis of other heterocyclic systems.

Overview of Current Research Trajectories on this compound and Closely Related Structures

Current research on this compound and its analogs is primarily driven by their potential applications in medicinal chemistry. Phenylpiperidine derivatives are a well-established class of compounds with significant roles in medicine, particularly in pain management. nih.gov For example, fentanyl, a potent synthetic opioid, belongs to the phenylpiperidine class. nih.govwikipedia.org

While specific research on this compound is not extensively documented in publicly available literature, studies on closely related structures highlight the research trends. For instance, 4-phenylpiperidine-4-carbonitrile (B1581006) derivatives have been synthesized and evaluated as ligands for the σ1 receptor, which is implicated in various neuropsychiatric diseases. hzdr.de These compounds demonstrated high affinity and selectivity, suggesting their potential as imaging agents for positron emission tomography (PET). hzdr.de

Furthermore, recent studies have explored 1-phenylpiperidine (B1584701) urea-containing derivatives as inhibitors of the β-catenin/BCL9 interaction, a key pathway in cancer development. nih.gov These compounds have shown potent antitumor efficacy by enhancing the antigen presentation of immune cells. nih.gov Research into the synthesis of chiral 3-phenylpiperidine, a core component of the anticancer drug Niraparib, also underscores the importance of this structural motif. google.com These research trajectories indicate a strong focus on developing novel therapeutic agents by modifying the phenylpiperidine scaffold, and the unique reactivity of the nitrile group in structures like this compound makes it a promising candidate for future drug discovery efforts.

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

1-phenylpiperidine-3-carbonitrile |

InChI |

InChI=1S/C12H14N2/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8,10H2 |

InChI Key |

GDFZLLHNMUPSIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Phenylpiperidine 3 Carbonitrile and Its Analogs

De Novo Cyclization Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring from non-cyclic starting materials, known as de novo synthesis, offers a powerful approach to introduce a wide range of substituents and control stereochemistry. Several modern strategies have emerged, leveraging different types of chemical transformations to achieve this goal. mdpi.com

Ring-Closing Reactions via Radical Intermediates

Radical cyclizations provide a mild and efficient means of forming carbon-carbon and carbon-heteroatom bonds. In the context of piperidine synthesis, this often involves the generation of a radical on a side chain, which then attacks an appropriately positioned double or triple bond to close the ring. For instance, the cyclization of haloalkynes has been developed to produce five- and six-membered nitrogen-containing heterocycles. nih.gov The stereoselectivity of these reactions can be influenced by the nature of the substituents on the alkyne. nih.gov Another approach involves the cobalt-catalyzed radical cyclization of linear amino-aldehydes, which has proven effective for producing various piperidines. mdpi.com

A key advantage of radical-mediated cyclizations is their tolerance of a wide range of functional groups. For example, a method combining photoredox, cobaloxime, and amine catalysis facilitates the radical cyclization of aldehydes with pendant alkenes to yield various ring sizes, including piperidines, under mild conditions. organic-chemistry.org

Oxidative Amination of Non-Activated Alkenes

The direct addition of an amine and another functional group across a double bond, known as oxidative amination, represents an atom-economical route to piperidines. Gold(I) catalysis has been employed for the oxidative amination of non-activated alkenes, leading to substituted piperidines through the simultaneous formation of a C-N and a C-O bond. nih.gov Palladium catalysis, particularly with novel pyridine-oxazoline ligands, has also been developed for the enantioselective version of this reaction. nih.gov

More recently, a dual photoredox and copper catalysis system has been developed for the intermolecular oxidative amination of unactivated alkenes. nih.gov This method allows for the synthesis of a broad range of allylic amines, which can be precursors to piperidine structures, and demonstrates high functional group tolerance due to its radical nature. nih.gov

Multi-Component Annulation Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly efficient for building molecular complexity. mdpi.comnih.gov These reactions are particularly valuable for creating diverse libraries of compounds for drug discovery. A stereoselective three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids. rsc.org This reaction utilizes a functionalized dienolate and provides access to chiral dihydropyridinone intermediates, which can be further elaborated into a variety of chiral piperidine compounds. rsc.org

Another strategy involves tunable [3+2] and [4+2] annulations for the synthesis of pyrrolidines and piperidines, respectively. nih.gov These divergent intermolecular coupling strategies allow for the direct synthesis of diverse N-heterocycles from alkenes and bifunctional reagents, with the reaction pathway being controlled by a radical-to-polar mechanistic switch. nih.gov

Table 1: Comparison of De Novo Cyclization Strategies

| Methodology | Key Features | Catalyst/Reagent Examples | Advantages | Limitations |

|---|---|---|---|---|

| Radical Cyclization | Formation of C-C or C-N bonds via radical intermediates. mdpi.comnih.gov | Tin hydrides, Samarium iodide, Cobalt catalysts, Photoredox catalysts. mdpi.comnih.govorganic-chemistry.org | Mild reaction conditions, good functional group tolerance. organic-chemistry.org | Potential for side reactions, stereocontrol can be challenging. mdpi.com |

| Oxidative Amination | Direct difunctionalization of alkenes with an amine and another group. nih.gov | Gold(I) complexes, Palladium catalysts with chiral ligands, Dual photoredox/copper systems. nih.govnih.gov | Atom economical, can be made enantioselective. nih.gov | Limited to specific alkene types, may require specific oxidizing agents. nih.govnih.gov |

| Multi-Component Annulation | Three or more components combine in a single step. mdpi.comnih.gov | Lewis acids, organocatalysts. rsc.org | High efficiency, rapid generation of molecular complexity and diversity. rsc.org | Optimization can be complex, often leads to a mixture of diastereomers. nih.gov |

| Intramolecular Hydroalkenylation | Intramolecular addition of a C-H bond across an alkene. nih.gov | Nickel catalysts with chiral ligands. organic-chemistry.org | High regioselectivity and excellent stereoselectivity under mild conditions. organic-chemistry.org | Requires specific diene substrates. organic-chemistry.org |

| Carbenium Ion-Induced Cyclization | Cyclization initiated by the formation of a carbenium ion. nih.gov | Ferric chloride, strong acids. nih.gov | Can be highly stereoselective (E-selective for piperidines). nih.gov | May not be suitable for substrates with acid-sensitive functional groups. nih.gov |

Intramolecular Hydroalkenylation Processes

Intramolecular hydroalkenylation, the addition of a carbon-hydrogen bond across a tethered alkene, offers a direct method for piperidine ring synthesis. Nickel-catalyzed intramolecular hydroalkenylation of N-tethered 1,6-dienes has been shown to produce six-membered N-heterocycles with high regioselectivity and excellent stereoselectivity under mild conditions, utilizing monodentate chiral spiro phosphoramidite (B1245037) ligands. organic-chemistry.org

Carbenium Ion-Induced Intramolecular Cyclizations

The generation of a carbenium ion can trigger an intramolecular cyclization to form the piperidine ring. researchgate.net For example, the treatment of certain alkynes with ferric chloride, which acts as both a Lewis acid and a nucleophile, can induce a carbenium ion-mediated cyclization to yield alkylidene-substituted piperidines. nih.gov This method has been noted for its E-selectivity in the formation of piperidines. nih.gov

Catalytic Hydrogenation and Reduction of Pyridine-Based Precursors

The reduction of pyridines is a classical and widely used method for the synthesis of piperidines. nih.gov While traditionally requiring harsh conditions, recent advances have led to milder and more selective catalytic systems.

Catalytic hydrogenation of pyridines is a fundamental process, though it can be challenging due to the aromatic stability of the pyridine (B92270) ring and its potential to poison catalysts. chemrxiv.org A variety of transition metal catalysts, including rhodium, ruthenium, and iridium, have been employed for this transformation. organic-chemistry.orgchemrxiv.org For instance, a robust and selective iridium(III)-catalyzed ionic hydrogenation of pyridines has been developed, which tolerates highly reduction-sensitive groups and allows for the synthesis of a broad range of multi-substituted piperidines in high yields. chemrxiv.org

Electrocatalytic hydrogenation has emerged as a sustainable alternative to traditional methods that often rely on high pressures of hydrogen gas. nih.govresearchgate.netacs.org Using an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium cathode, various pyridines can be hydrogenated at ambient temperature and pressure. researchgate.netacs.org

Borane-based reducing agents also offer a metal-free alternative for the transfer hydrogenation of pyridines. Ammonia borane (B79455), in the presence of a borane catalyst, can effectively reduce pyridines to piperidines with good cis-selectivity under practical conditions. organic-chemistry.org

Table 2: Catalytic Systems for Pyridine Reduction

| Catalyst System | Hydrogen Source | Key Features | Reaction Conditions |

|---|---|---|---|

| Iridium(III) Catalyst | Hantzsch ester or other hydrogen donors | Tolerates sensitive functional groups (nitro, azido, bromo). chemrxiv.org | Low catalyst loading, scalable. chemrxiv.org |

| Rhodium on Carbon (Rh/C) | Hydrogen gas | Effective for a range of aromatic and heteroaromatic compounds. organic-chemistry.org | 80 °C, 5 atm H₂ in water. organic-chemistry.org |

| Ruthenium Trichloride (RuCl₃·xH₂O) | Borane-ammonia (H₃N-BH₃) | Transfer hydrogenation protocol for various heterocycles. organic-chemistry.org | Mild conditions. organic-chemistry.org |

| Electrocatalytic (Rh/C cathode) | Water (protons and electrons) | Operates at ambient temperature and pressure, avoids H₂ gas. researchgate.netacs.org | Anion-exchange membrane (AEM) electrolyzer. researchgate.netacs.org |

| Borane Catalyst | Ammonia borane | Metal-free transfer hydrogenation, good cis-selectivity. organic-chemistry.org | Mild conditions. organic-chemistry.org |

Transition Metal-Catalyzed Hydrogenation

The hydrogenation of pyridines to piperidines is a well-established yet challenging transformation. rsc.orgnih.gov Various transition metal catalysts have been developed to facilitate this reaction, each with unique advantages.

Rhodium Systems: Rhodium catalysts, such as rhodium on carbon and rhodium oxide, are effective for the hydrogenation of substituted pyridines. rsc.orgacs.orgrsc.org Rhodium(III) oxide (Rh₂O₃) has been shown to be a stable and commercially available catalyst for the reduction of a wide range of unprotected pyridines under mild conditions and low catalyst loading. rsc.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has also been demonstrated for the conversion of pyridine to piperidine at ambient temperature and pressure. acs.orgnih.gov Furthermore, rhodium-catalyzed transfer hydrogenation offers an efficient and chemoselective method for reducing pyridines to tetrahydropyridines and piperidines. acs.org Organometallic rhodium precatalysts have also been employed for the hydrogenation of various N-heteroarenes, including pyridine. osti.gov

Palladium Systems: Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of the pyridine nucleus under mild conditions. acs.org

Iridium Systems: Iridium complexes have emerged as powerful catalysts for the asymmetric hydrogenation of pyridines. oup.com Chiral iridium dinuclear complexes can hydrogenate poly-substituted pyridinium (B92312) salts to afford substituted piperidines with multiple stereogenic centers. oup.com An air and moisture stable C,N-cyclometalated iridium complex, in the presence of a strong acid, enables the hydrogenation of a broad scope of substituted pyridines, tolerating a large range of functional groups. epfl.ch This method allows for the synthesis of unique and complex piperidine structures. chemrxiv.org Iridium-catalyzed asymmetric hydrogenation has also been successfully applied to 5-hydroxypicolinate pyridinium salts to produce cis-configurated hydroxypiperidine esters with high enantioselectivity. rsc.org

Ruthenium Systems: Ruthenium-based catalysts, such as Ru-DTBM-segphos, have proven to be highly efficient and enantioselective for the asymmetric hydrogenation of 2-pyridyl substituted alkenes. nih.gov Ruthenium complexes bearing NNN tridentate ligands have also been synthesized and their catalytic activity in transfer hydrogenation has been studied. acs.orgresearchgate.net Additionally, a half-sandwich Ru complex can catalyze the 1,4-hydrosilylation of pyridine derivatives. capes.gov.br

Nickel Systems: Raney nickel is a cost-effective catalyst for the hydrogenation of alkyl and aryl substituted pyridines. google.com Supported nickel catalysts, particularly with an alumina (B75360) carrier, have shown high yields of N-ethylpiperidine from the hydrogenation of pyridine in ethanol. jst.go.jp

Cobalt Systems: Cobalt-based catalysts offer a more earth-abundant alternative to precious metals. lbl.gov Silica-supported Co/Co₃O₄ core-shell nanoparticles have been developed for the selective hydrogenation of pyridines and other N-heteroarenes under relatively mild conditions. nih.gov Nitrogen-modified titania-supported cobalt catalysts have also shown good activity and selectivity for pyridine hydrogenation in water without the need for acidic conditions. nih.gov Furthermore, cobalt-amido cooperative catalysis can achieve the selective transfer hydrogenation of nicotinate (B505614) derivatives to N–H 1,4-dihydropyridines. acs.org Cobalt(II) complexes with a phosphinopyridonate platform have been successfully used for the double hydroboration of pyridines. rsc.org

Table 1: Transition Metal-Catalyzed Hydrogenation of Pyridine Derivatives

| Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Rhodium Oxide (Rh₂O₃) | Unprotected Pyridines | Piperidines | Mild conditions, broad scope. rsc.orgrsc.org |

| Iridium Dinuclear Complexes | Poly-substituted Pyridinium Salts | Substituted Piperidines | Asymmetric, multiple stereocenters. oup.com |

| Ruthenium-DTBM-segphos | 2-Pyridyl Substituted Alkenes | Chiral Piperidines | High enantioselectivity. nih.gov |

| Cobalt Core-Shell Nanoparticles | Pyridines, Quinolines | Piperidines, etc. | Reusable, selective. nih.gov |

| Raney Nickel | Alkyl/Aryl Substituted Pyridines | Substituted Piperidines | Cost-effective. google.com |

Organocatalytic Approaches to Pyridine Reduction

Organocatalysis provides a metal-free alternative for the reduction of pyridines. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, can catalyze the enantioselective reduction of pyridines using a Hantzsch ester as the hydride source. nih.gov This method activates the pyridine through protonation, forming a chiral ion pair that undergoes a subsequent cascade hydrogenation. This approach has been successful in producing tetrahydropyridines and hexahydroquinolinones with good yields and high enantioselectivities. Photochemical organocatalytic methods have also been developed to functionalize pyridines via pyridinyl radicals. nih.govacs.org

Borenium-Catalyzed Hydrogenation Strategies

Borenium ions, as strong Lewis acids, can catalyze the hydrogenation of pyridines. rsc.org Mesoionic carbene-stabilized borenium ions have been shown to efficiently reduce substituted pyridines to piperidines in the presence of both hydrogen gas and a hydrosilane. nih.govacs.orgacs.org The hydrosilane plays a crucial role in preventing catalyst deactivation. acs.org This method allows for the reduction of even monosubstituted pyridines under relatively mild conditions. acs.org

Functionalization and Ring Transformations of Pre-Existing Piperidine Systems

Once the piperidine core is formed, further modifications can be introduced to create a diverse range of analogs.

Oxidative Ring Contraction and Expansion Reactions

The piperidine ring can undergo skeletal transformations to yield other heterocyclic structures. For instance, a photo-promoted ring contraction of pyridines with silylborane can lead to pyrrolidine (B122466) derivatives. osaka-u.ac.jpnih.gov Oxidative rearrangement of N-H piperidines using reagents like diacetoxyiodobenzene (B1259982) can also result in ring contraction to form pyrrolidines. researchgate.net Conversely, strategies for the ring expansion of piperidines to azepanes have also been explored.

Strategic Functional Group Interconversions at the Nitrile Moiety

The nitrile group in 1-phenylpiperidine-3-carbonitrile is a versatile handle for further functionalization. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations open up avenues to a wide array of derivatives with different electronic and steric properties.

N-Substitution and N-Functionalization of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring can be readily functionalized. For example, N-alkylation or N-arylation can be achieved through various methods. The synthesis of 1-phenylpiperidine (B1584701) often involves the direct alkylation of aniline (B41778) with a 1,5-dihalopentane. The nitrogen atom of aniline acts as a nucleophile, leading to the formation of the piperidine ring through intramolecular cyclization.

Stereocontrolled Synthesis of Phenylpiperidine-Carbonitrile Scaffolds

The creation of specific stereoisomers of phenylpiperidine-carbonitrile scaffolds requires sophisticated synthetic strategies that can control the formation of chiral centers. These methods are broadly categorized into asymmetric transformations using chiral catalysts, diastereoselective routes that leverage existing stereocenters, direct enantioselective methodologies, and the separation of racemic mixtures through chiral resolution.

The use of chiral catalysts and ligands is a powerful strategy for the enantioselective synthesis of piperidine derivatives. These catalysts create a chiral environment that directs the formation of one enantiomer over the other.

Rhodium-based catalysts have demonstrated significant efficacy in the asymmetric synthesis of 3-substituted piperidines. A notable approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate. This key step furnishes 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding enantioenriched piperidines. pharmtech.comnih.gov This three-step sequence, involving partial pyridine reduction, asymmetric carbometalation, and final reduction, provides a versatile route to a variety of chiral 3-piperidines. pharmtech.comnih.gov

Gold catalysis, often merged with organocatalysis, represents another frontier in asymmetric synthesis. rsc.org Chiral gold(I) complexes, particularly those combined with chiral Brønsted acids or amines, can facilitate enantioselective transformations that are otherwise challenging. rsc.org This dual catalytic system can be applied to cyclization reactions to form chiral heterocyclic scaffolds.

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a potent tool. Chiral sulfides derived from tetrahydrothiophene (B86538) have been employed as organocatalysts in asymmetric aziridination reactions, showcasing the potential of non-metallic systems to induce high enantioselectivity. researchgate.net While not directly applied to this compound, these principles of using chiral catalysts to control stereochemistry are broadly applicable to the synthesis of complex chiral piperidines.

Table 1: Examples of Chiral Catalysts in Asymmetric Piperidine Synthesis

| Catalyst/Ligand System | Reaction Type | Product Type | Key Features |

| [Rh(cod)OH]₂ / (S)-Segphos | Asymmetric Reductive Heck | 3-Aryl-tetrahydropyridines | High yield and enantioselectivity. pharmtech.comnih.gov |

| Gold(I) / Chiral Brønsted Acid | Cyclization | Chiral Heterocycles | Merged catalysis for challenging transformations. rsc.org |

| Tetrahydrothiophene-based Chiral Sulfides | Asymmetric Aziridination | Chiral Aziridines | High enantioselectivity via organocatalysis. researchgate.net |

Enantioselective Methodologies and Control

Enantioselective methodologies are designed to produce a single enantiomer of a chiral compound directly. A rhodium-catalyzed asymmetric reductive Heck reaction provides a powerful route to enantioenriched 3-substituted piperidines from pyridine and arylboronic acids. pharmtech.comnih.gov This method is notable for its broad functional group tolerance and has been applied to the formal synthesis of pharmaceutically relevant molecules. nih.gov

Organocatalysis offers a complementary approach. For instance, the asymmetric synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones has been achieved with excellent diastereoselectivity and high enantioselectivity through an aza-Michael/aldol domino reaction using a chiral organocatalyst. rsc.org This highlights the potential of domino reactions catalyzed by small organic molecules to construct complex chiral heterocycles in a single pot.

Kinetic resolution is another powerful enantioselective strategy. In this approach, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic mixture, allowing for the separation of the unreacted, enantioenriched starting material from the product. A kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been successfully achieved using the chiral base system of n-BuLi and sparteine. acs.org This method allows for the isolation of both the recovered starting material and the 2,2-disubstituted products with high enantiomeric ratios. acs.org

When a racemic mixture is produced, chiral resolution techniques can be employed to separate the enantiomers. The most common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. libretexts.org Chiral acids like (+)-tartaric acid or (-)-mandelic acid are frequently used to resolve racemic bases. libretexts.org

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another widely used technique for the analytical and preparative separation of enantiomers. nih.govnih.gov For example, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using commercially available cellulose-based chiral stationary phases like Chiralcel OD and Chiralcel OJ. nih.gov

A newer approach involves resolution through the temperature-assisted phase transition of PEGylated resolving agents. libretexts.org This method involves the formation of diastereomeric complexes that precipitate upon a change in temperature, allowing for the separation of an enantiomerically enriched fraction. libretexts.org

Table 3: Chiral Resolution Techniques

| Technique | Principle | Example Resolving Agents/Phases |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. wikipedia.org | (+)-Tartaric acid, (-)-Mandelic acid, Brucine. wikipedia.orglibretexts.org |

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.govnih.gov | Cellulose-based columns (e.g., Chiralcel OD, Chiralcel OJ). nih.gov |

| PEGylated Resolving Agent Precipitation | Temperature-induced phase transition of diastereomeric complexes. libretexts.org | PEGylated-(α)-hydroxy or amino acids. libretexts.org |

Principles of Green Chemistry in the Synthesis of Phenylpiperidine-Carbonitriles

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like phenylpiperidine-carbonitriles.

Performing reactions without a solvent offers significant environmental benefits, including reduced waste, lower costs, and often shorter reaction times. Multicomponent reactions (MCRs) are particularly well-suited for solvent-free conditions. mdpi.com For instance, the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been achieved through a solvent-free MCR of 2-aminopyridines, triethyl orthoformate, and various primary amines. mdpi.com

Microwave-assisted organic synthesis (MAOS) is another technique that often allows for solvent-free conditions and dramatically reduced reaction times. jocpr.comnih.gov The synthesis of tri-substituted pyridine-3-carbonitrile (B1148548) derivatives has been accomplished via a microwave-assisted three-component reaction of chalcones, 3-aminobut-2-enenitrile, and ammonium (B1175870) acetate, demonstrating a greener and more efficient alternative to conventional heating methods. jocpr.com Similarly, a solvent-free synthesis of N-phenylsuccinimide from aniline and succinic anhydride (B1165640) under microwave irradiation highlights the potential of this technology for creating heterocyclic compounds. nih.gov These solvent-free approaches, particularly MCRs and microwave-assisted methods, represent promising avenues for the environmentally friendly synthesis of this compound and its analogs. nih.govajchem-a.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. For the construction of piperidine rings, microwave irradiation offers a rapid and efficient alternative to conventional heating. nih.gov One-pot cyclocondensation reactions of alkyl dihalides with primary amines in an alkaline aqueous medium under microwave irradiation have been shown to be a simple and efficient route to N-heterocyles. organic-chemistry.org

In the context of this compound analogs, microwave-assisted protocols can be particularly advantageous. For instance, the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles has been successfully achieved using microwave heating, demonstrating the utility of this technology for preparing complex molecules containing a cyano-substituted heterocyclic ring. nih.gov While a specific protocol for this compound is not detailed, the principles can be extrapolated. A plausible microwave-assisted approach would involve the reaction of a suitable dihalo-precursor with aniline. The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to cleaner reaction profiles with higher yields. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Related Piperidine Analog

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | 15-30 minutes |

| Yield | Moderate | Good to Excellent |

| Conditions | High temperatures, longer duration | Controlled temperature and pressure |

This table illustrates the general advantages of microwave synthesis for related heterocyclic compounds, based on findings for similar structures. nih.govnih.gov

Aqueous Reaction Media in Catalytic Systems

The use of water as a solvent in organic synthesis is a key aspect of green chemistry, offering benefits in terms of cost, safety, and environmental impact. For the synthesis of piperidines, catalytic systems that operate in aqueous media are of great interest. The hydrogenation of pyridines, a common method for producing piperidines, can be effectively carried out in water using a heterogeneous rhodium on carbon (Rh/C) catalyst. organic-chemistry.org This method is applicable to a variety of aromatic and heteroaromatic compounds. organic-chemistry.org

Furthermore, one-pot syntheses of nitrogen-containing heterocycles, including piperidines, have been developed using an alkaline aqueous medium for the cyclocondensation of alkyl dihalides and primary amines. organic-chemistry.org The development of water-tolerant catalytic systems, such as those employing rhodium complexes in a biphasic THP:toluene:H2O mixture, has enabled the asymmetric synthesis of 3-substituted piperidines with high enantioselectivity. nih.gov These approaches highlight the potential for developing aqueous-based syntheses for this compound, which would offer significant advantages in terms of process sustainability.

Process Development and Scale-Up Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of various factors to ensure efficiency, robustness, and cost-effectiveness. Key aspects include the optimization of reaction parameters and the control of stereochemical purity.

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is a critical step in developing a viable synthetic process. For the synthesis of N-arylpiperidines, such as this compound, the choice of catalyst, solvent, base, and temperature can have a profound impact on the yield and selectivity. For instance, in copper-catalyzed N-arylation reactions, switching from a solvent in which the starting material has low solubility, like dichloromethane (B109758) (DCM), to a more suitable solvent like methanol (B129727) can dramatically decrease the reaction time and increase the yield. researchgate.net

The optimization process often involves a systematic evaluation of different reaction components. For example, in a palladium-catalyzed C-H arylation to form substituted piperidines, the choice of base (e.g., CsOAc, Cs2CO3, K2CO3) and the addition of an acid (e.g., pivalic acid) can significantly influence the yield and the regioselectivity of the reaction. acs.org A careful screening of these parameters is necessary to identify the optimal conditions that provide the desired product in high yield and purity, while minimizing the formation of byproducts. acs.org

Table 2: Illustrative Optimization of N-Arylation Reaction Conditions

| Entry | Catalyst | Solvent | Base | Additive | Yield (%) |

| 1 | Cu(OAc)2 (stoichiometric) | DCM | Pyridine | - | Low |

| 2 | Cu(OAc)2 (stoichiometric) | Methanol | Pyridine | - | 58 |

| 3 | Cu(OAc)2 (catalytic) | Methanol | Pyridine | - | Lower |

| 4 | Pd(OAc)2 (catalytic) | Toluene | K2CO3 | PivOH | Improved |

This table provides a conceptual overview of how reaction parameters can be optimized for N-arylation reactions, drawing on principles from related syntheses. researchgate.netacs.org

Control of Diastereomeric and Enantiomeric Purity in Process Development

For many pharmaceutical applications, the control of stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities. The synthesis of this compound, which contains a chiral center at the C3 position, requires methods that can selectively produce the desired enantiomer.

A powerful strategy for achieving high enantioselectivity is through asymmetric catalysis. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines with arylboronic acids has been shown to produce 3-substituted tetrahydropyridines with excellent enantioselectivity (up to 96% ee). nih.gov The choice of the chiral ligand, such as (S)-Segphos, is crucial for achieving high levels of stereocontrol. nih.gov Subsequent reduction of the tetrahydropyridine (B1245486) intermediate would then yield the enantioenriched 3-substituted piperidine. nih.gov

Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction, followed by removal of the auxiliary. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases is an essential analytical tool for determining the diastereomeric and enantiomeric purity of the product. nih.gov The development of scalable and reliable methods for controlling stereochemistry is a critical aspect of process development for chiral piperidine derivatives.

Table 3: Chiral Ligands for Asymmetric Synthesis of 3-Arylpiperidines

| Catalyst System | Chiral Ligand | Enantiomeric Excess (ee) |

| [Rh(cod)(OH)]2 | (S)-Segphos | 96% |

| [Rh(cod)(OH)]2 | Other C2-symmetric bisphosphines | Lower |

This table highlights the importance of ligand choice in achieving high enantioselectivity in the synthesis of 3-arylpiperidines. nih.gov

Mechanistic Elucidation of Reactions Involving 1 Phenylpiperidine 3 Carbonitrile Systems

Detailed Reaction Pathways and Intermediates

There is no specific information available in the search results detailing Single Electron Transfer (SET) mechanisms in reactions involving 1-phenylpiperidine-3-carbonitrile. While SET mechanisms are a fundamental concept in organic chemistry, often involving the transfer of a single electron from a donor to an acceptor molecule to form radical ions, their specific application to this compound systems is not documented in the provided materials.

No data could be found concerning radical rebound processes and competitive pathways for this compound. This type of mechanism, which typically follows a homolytic bond cleavage to form a radical pair that subsequently recombines, has not been described for this specific nitrile-substituted phenylpiperidine in the available literature.

The search for information on hydride transfer cascade reactions involving this compound did not yield any specific results. Hydride transfer cascades are multi-step reaction sequences where a hydride ion is transferred, leading to the formation of complex molecular structures. While such reactions are known for other heterocyclic systems, their application to this compound is not detailed in the provided search results.

There is no specific information on the in situ generation and subsequent transformations of key intermediates derived from this compound. The synthesis of related piperidine (B6355638) intermediates, such as anilino-nitriles from piperidone, aniline (B41778), and HCN in a Strecker-type condensation, has been described, but this does not specifically address the reactivity of pre-existing this compound. researchgate.net

Specific protonation-driven mechanistic insights for this compound are not available. The role of protonation is crucial in many organic reactions, influencing reactivity and selectivity by activating or deactivating substrates and intermediates. However, studies detailing these effects for this particular compound are not present in the search results.

Comprehensive Spectroscopic Characterization and Structural Determination of 1 Phenylpiperidine 3 Carbonitrile and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural analysis of 1-Phenylpiperidine-3-carbonitrile, offering profound insights into its molecular framework in solution.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental chemical shift and coupling constant data necessary for the initial structural assignment of this compound. core.ac.ukmdpi.com In a typical ¹H NMR spectrum, the aromatic protons of the phenyl group appear in the downfield region, while the protons of the piperidine (B6355638) ring resonate more upfield. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the anisotropic effects of the phenyl ring.

Similarly, the ¹³C NMR spectrum displays characteristic signals for the aromatic carbons, the aliphatic carbons of the piperidine ring, and the unique quaternary carbon of the nitrile group. The precise chemical shifts can be influenced by the solvent and the presence of any substituents on the phenyl ring or piperidine core. hzdr.de

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl H (ortho, meta, para) | 6.8 - 7.5 | 115 - 130 |

| Piperidine H (axial, equatorial) | 1.5 - 4.0 | 25 - 60 |

| Cyano C | - | 118 - 125 |

| Phenyl C (ipso) | - | 145 - 155 |

Note: These are general ranges and can vary based on experimental conditions.

To unambiguously assign all proton and carbon signals and to piece together the complete molecular structure, a variety of two-dimensional NMR experiments are employed. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the piperidine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlations between protons and their attached carbons (¹H-¹³C), which is crucial for assigning the carbon signals based on the already identified proton resonances. researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bonds) correlations between protons and carbons. ipb.ptscience.gov It is particularly useful for connecting fragments of the molecule, for instance, by showing correlations from the piperidine protons to the carbons of the phenyl ring and the nitrile group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, providing vital information about the molecule's three-dimensional structure and stereochemistry. researchgate.netipb.pt

The piperidine ring of this compound can exist in different conformations, most commonly a chair form. NMR spectroscopy, particularly the analysis of coupling constants and NOE data, is instrumental in determining the preferred conformation and the relative stereochemistry of the substituents. copernicus.orgresearchgate.net For instance, the magnitude of the vicinal coupling constants between protons on adjacent carbons in the piperidine ring can help distinguish between axial and equatorial orientations of the substituents. NOESY data can further confirm these assignments by showing spatial proximities between specific protons. ipb.pt

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a vital tool for determining the molecular weight of this compound and confirming its elemental composition. hzdr.demdpi.com In a typical mass spectrum, the molecule will produce a molecular ion peak (M⁺) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). csic.esnih.govmdpi.com This precision allows for the unambiguous determination of the molecular formula by distinguishing it from other potential formulas with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the assignments made by NMR.

X-ray Diffraction for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray diffraction offers the most definitive method for determining the three-dimensional structure of this compound in the solid state. researchgate.netnih.govcapes.gov.br By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated. This map reveals the precise positions of all atoms in the molecule, providing bond lengths, bond angles, and torsional angles.

Crucially, for chiral analogs of this compound, X-ray diffraction can be used to determine the absolute configuration of the stereocenters. This technique provides an unambiguous picture of the molecule's conformation in the crystalline state, which can then be compared with the solution-state conformation determined by NMR. core.ac.uk

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. researchgate.netresearchgate.netnih.gov

FTIR Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the various vibrations of the molecule. Key absorbances include the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic portions, and C-N stretching vibrations of the piperidine ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The nitrile stretch is also observable in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals.

Together, these vibrational techniques confirm the presence of the key functional groups and provide a spectroscopic fingerprint for the molecule.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

The electronic absorption and emission properties of 1-phenylpiperidine (B1584701) derivatives are governed by the nature of the aromatic chromophore and the electronic interaction with the piperidine ring. While specific experimental data for this compound is not extensively available in the surveyed literature, the photophysical behavior of analogous N-arylpiperidines and related structures provides significant insights into the expected properties of this compound class. The core phenomena observed are intramolecular charge transfer (ICT), solvatochromism, and the influence of substituents on the spectral characteristics.

Intramolecular Charge Transfer (ICT) in Phenylpiperidine Analogs

The presence of an electron-donating piperidine group attached to an electron-accepting aromatic system can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. This is a key feature in molecules designed for fluorescence applications. For instance, in compounds like 4-(4-cyano-1-naphthylmethylene)-1-phenylpiperidine, the dialkylanilino donor moiety (the phenylpiperidine group) and the cyanonaphthyl acceptor group facilitate a charge transfer upon excitation. rsc.org This process is highly sensitive to the surrounding environment.

The nature of the excited state can be influenced by the molecular geometry. In some systems, a planar intramolecular charge transfer (PICT) state is formed, which is often highly fluorescent. In other cases, a twisted intramolecular charge transfer (TICT) state may be populated, which can lead to fluorescence quenching. nih.gov The tendency to form a PICT or TICT state is dependent on the specific molecular structure and the polarity of the solvent. nih.govrsc.org

Solvatochromism

The electronic spectra of phenylpiperidine analogs often exhibit solvatochromism, where the absorption and emission maxima shift with changes in solvent polarity. This phenomenon is a direct consequence of the change in dipole moment between the ground and excited states. In polar solvents, the dipolar excited state is stabilized, leading to a red shift (bathochromic shift) in the emission spectrum. rsc.org

For example, piperidine-substituted naphthalimide derivatives show strong positive solvatochromism. mdpi.com The fluorescence quantum yield of these compounds is also highly dependent on the solvent, with higher yields generally observed in nonpolar solvents and lower yields in polar solvents. mdpi.com This sensitivity to the local environment makes such compounds useful as fluorescent probes. acs.orgacs.org

Influence of Substituents

The photophysical properties of N-arylpiperidines can be finely tuned by introducing various substituents on the aromatic ring or the piperidine moiety.

Electron-donating and withdrawing groups: The introduction of electron-donating groups on the aromatic ring can enhance the electron-donating ability of the phenylpiperidine moiety, potentially leading to a more efficient ICT process. Conversely, electron-withdrawing groups can alter the energy levels of the molecular orbitals and shift the absorption and emission wavelengths. In a series of triarylamine isoxazoles, compounds bearing a piperidine group showed distinct absorption maxima compared to those with other amine substituents like diphenylamine (B1679370) or phenothiazine. researchgate.net

Positional Isomerism: The position of substituents can significantly impact the electronic and photophysical properties.

The following tables summarize the photophysical data for some representative analogs of this compound.

Table 1: Photophysical Data for Piperidine-Substituted Naphthalimide Derivatives in Different Solvents

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

| 7 | Dioxane | 416 | 496 | 3988 | 0.648 |

| Toluene | 418 | 506 | 4403 | 0.512 | |

| Chloroform | 426 | 528 | 4734 | 0.431 | |

| Acetonitrile (B52724) | 423 | 545 | 5459 | 0.025 | |

| Methanol (B129727) | 424 | 556 | 5821 | 0.012 | |

| 8 | Dioxane | 417 | 499 | 4153 | 0.673 |

| Toluene | 419 | 508 | 4429 | 0.534 | |

| Chloroform | 427 | 531 | 4811 | 0.456 | |

| Acetonitrile | 424 | 549 | 5580 | 0.031 | |

| Methanol | 425 | 559 | 5882 | 0.002 | |

| Data sourced from a study on piperidine-substituted naphthalimide derivatives. mdpi.com |

Table 2: UV-Vis Absorption Data for Triarylamine Isoxazoles with Different Amine Substituents

| Compound | Coupled Amine | Absorption Max (λ_max, nm) |

| 6e | Piperidine | ~290 |

| 6f | Morpholine | ~290 |

| 6g | Diphenylamine | 336 and 290 |

| 6j | Diphenylamine | 336 and 290 |

| 6h | Phenothiazine | ~290 |

| 6k | Phenothiazine | ~290 |

| Data sourced from a study on triarylamine isoxazoles. researchgate.net |

These findings from analogous structures suggest that this compound would likely exhibit interesting photophysical properties, characterized by intramolecular charge transfer and sensitivity to its environment. The presence of the nitrile group as an electron-withdrawing substituent on the piperidine ring is expected to influence the electronic distribution and the energy of the frontier molecular orbitals, thus affecting its absorption and emission characteristics.

Advanced Computational and Theoretical Investigations on 1 Phenylpiperidine 3 Carbonitrile Architectures

Quantum Chemical Calculations (e.g., DFT, Ab Initio, MP2)

Quantum chemical calculations are indispensable tools for elucidating the molecular properties of 1-phenylpiperidine-3-carbonitrile at the atomic level. Methodologies such as Density Functional Theory (DFT), ab initio methods, and Møller-Plesset perturbation theory (MP2) are employed to model its behavior with high accuracy. youtube.comscirp.org DFT, particularly with hybrid functionals like B3LYP, has been widely used for its balance of computational cost and accuracy in predicting the geometries and electronic properties of piperidine (B6355638) derivatives. nih.govmdpi.com

The initial step in the computational analysis involves the geometry optimization of the this compound molecule. This process seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation. For piperidine rings, the chair conformation is generally the most stable, and computational studies on related N-substituted piperidines confirm this preference. ias.ac.inlibretexts.org The optimization process for this compound would thus focus on locating the minimum energy chair conformations, considering the possible axial and equatorial orientations of the cyano group at the C3 position. The phenyl group on the nitrogen atom also has a significant influence on the ring's geometry due to steric and electronic effects. nih.gov

| Parameter | Description | Typical Computational Method |

| Optimized Geometry | The lowest energy 3D structure of the molecule. | DFT (e.g., B3LYP/6-31G(d,p)) |

| Conformational Energy | The relative energy of different conformers (e.g., chair, boat). | DFT, MP2 |

| Bond Lengths & Angles | The calculated distances between atoms and the angles between bonds. | DFT, Ab Initio |

This table presents typical parameters and methods used in geometry optimization and energy minimization studies of piperidine derivatives.

Analysis of the electronic structure provides critical information about the reactivity and kinetic stability of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more reactive. nih.gov In the case of this compound, the nitrogen lone pair and the π-systems of the phenyl and cyano groups are expected to be major contributors to the frontier molecular orbitals. The phenyl group, being an electron-withdrawing group, can influence the electron density distribution across the piperidine ring. rsc.org

| Orbital | Description | Significance |

| HOMO | The highest energy molecular orbital containing electrons. | Represents the ability to donate an electron (nucleophilicity). |

| LUMO | The lowest energy molecular orbital without electrons. | Represents the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

This table outlines the key aspects of electronic structure analysis for molecules like this compound.

Computational methods are powerful in identifying transition state structures, which are the high-energy intermediates in chemical reactions or conformational changes. For this compound, this includes the elucidation of the transition state for the ring inversion process (chair-to-chair interconversion). vaia.com By calculating the energy of the transition state relative to the ground state conformers, the energy barrier for this process can be determined. These calculations provide insights into the flexibility of the piperidine ring and the rates of conformational exchange. acs.org

Conformational Landscape Analysis

The biological activity of a molecule is often dictated by its three-dimensional shape. Therefore, a thorough analysis of the conformational landscape of this compound is essential. This involves identifying all stable conformers and the energy barriers that separate them.

While the chair conformation is the most stable for piperidine rings, other conformers such as the boat and twist-boat also exist on the potential energy surface. ias.ac.in Computational studies can map the pathway for the interconversion between these forms. The energy barrier for the chair-to-boat interconversion in substituted piperidines has been computationally estimated, providing a measure of the ring's rigidity. acs.org For N-acylpiperidines, the twist-boat conformation has been found to be less favorable than the chair conformation by approximately 1.5 kcal/mol. nih.gov

| Conformation | Relative Energy (Illustrative) | Key Features |

| Chair | 0 kcal/mol (most stable) | Staggered arrangement of all C-C bonds, minimizing torsional strain. |

| Twist-Boat | ~5-6 kcal/mol | Less stable than the chair, but more stable than the pure boat. |

| Boat | ~6-7 kcal/mol | Eclipsed C-C bonds leading to high torsional strain. |

This interactive data table provides illustrative energy differences for cyclohexane (B81311) conformers, which are analogous to piperidine. The actual values for this compound would be influenced by its specific substituents.

| Substituent Position | Relative Stability | Primary Influencing Factor |

| Equatorial | Generally more stable | Avoidance of steric hindrance (1,3-diaxial interactions). |

| Axial | Generally less stable | Steric strain with other axial substituents. |

This table summarizes the general preferences for substituent positions in a cyclohexane ring, which is a good model for the piperidine ring in this compound.

Nitrogen Inversion Processes

The conformational dynamics of piperidine rings, including the this compound scaffold, are significantly influenced by the stereochemical phenomenon of nitrogen inversion. This process involves the pyramidal nitrogen atom passing through a planar transition state, leading to the inversion of its configuration. In substituted piperidines, this inversion interconverts two non-identical chair conformations. Ultrasonic relaxation studies on various piperidine derivatives have successfully identified and characterized the energetics of such conformational equilibria, which involve both nitrogen and ring inversion processes. rsc.org These experimental techniques allow for the determination of enthalpy differences and the energy barriers that hinder these conformational changes. rsc.org

Computational methods, particularly Density Functional Theory (DFT) and variable temperature Nuclear Magnetic Resonance (NMR) studies, provide deeper insights into the inversion barriers. acs.org For the parent piperidine ring, the nitrogen inversion barrier is a well-studied parameter. The introduction of a phenyl group at the N1 position, as in this compound, significantly impacts this barrier. The phenyl group's electronic and steric properties modulate the energy of both the ground and transition states. Furthermore, the presence of a carbonitrile substituent at the C3 position introduces additional electronic effects and potential intramolecular interactions that can further influence the rate and equilibrium of the nitrogen inversion process. These computational investigations are crucial for understanding the conformational preferences of the molecule, which in turn dictates its interaction with biological macromolecules.

Molecular Modeling Approaches for Chemical Interactions

Molecular modeling is a cornerstone for understanding how ligands like this compound and its derivatives recognize and bind to macromolecular targets, such as proteins and receptors. These computational studies are pivotal in rational drug design, enabling the prediction of binding modes and affinities.

Recent research on novel 1-phenylpiperidine (B1584701) urea-containing derivatives has demonstrated their ability to inhibit the β-catenin/BCL9 protein-protein interaction, a key pathway in oncogenic signaling. nih.gov These studies revealed that the binding modalities of the inhibitors are profoundly influenced by the conformational dynamics of the β-catenin binding site. nih.gov Computational docking and molecular dynamics simulations showed that the piperidine nitrogen atom often acts as a positive ionizable feature, forming crucial interactions within the binding pocket. nih.gov For instance, in studies of piperidine-based compounds targeting sigma receptors, the protonated nitrogen atom was found to be critical for efficient binding. nih.gov

The phenyl group is also a key contributor to binding affinity, primarily through hydrophobic and pi-pi interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding site. nih.gov The geometry of these aromatic-aromatic interactions is dominated by electrostatic forces, favoring offset stacked or edge-to-face orientations over less stable face-to-face arrangements. nih.gov The affinity of these interactions can be quantified by parameters such as the dissociation constant (Kd) or the inhibitory constant (Ki). For example, a potent 1-phenylpiperidine derivative targeting β-catenin was found to have a Kd of 82 nM. nih.gov The stereochemistry of the piperidine ring and its substituents can also lead to significant differences in binding affinity, as seen in enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidines, where a 40-fold difference in affinity for the PCP receptor was observed between cis-enantiomers. nih.gov

Table 1: Representative Binding Affinities of Phenylpiperidine Derivatives

| Compound Class | Target | Binding Affinity (Kd/Ki) | Source(s) |

|---|---|---|---|

| 1-Phenylpiperidine Urea Derivative | β-Catenin | Kd = 82 nM | nih.gov |

| Benzylpiperidine Derivative | Sigma 1 Receptor (S1R) | Ki = 3.2 nM | nih.gov |

| cis-1-(1-Phenyl-3-methylcyclohexyl)piperidine | PCP Receptor | ~3x less potent than PCP | nih.gov |

Quantitative Structure-Reactivity Relationships (QSRR) and the closely related Quantitative Structure-Activity Relationships (QSAR) are theoretical techniques used to develop mathematical models that predict the properties, activities, or reactivities of chemical compounds based on their molecular structure. nih.govnih.gov These models are essential for screening virtual libraries and prioritizing compounds for synthesis and testing.

For families of piperidine derivatives, QSRR/QSAR models have been successfully developed to predict biological activity. nih.gov The process involves calculating a set of molecular descriptors, which are numerical representations of the chemical structure. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., spatial and electronic parameters). nih.gov Feature selection techniques, such as genetic algorithms (GA), are then employed to identify the most relevant descriptors that correlate with the observed activity or reactivity. nih.gov

A mathematical model, often using multiple linear regression (MLR), is then constructed. nih.gov The robustness, stability, and predictive power of the resulting model are rigorously assessed through internal and external validation procedures. nih.gov Key statistical metrics used for validation include the coefficient of determination (r²), the leave-one-out cross-validation coefficient (Q²LOO), and the root mean square error (RMSE). nih.gov A robust model demonstrates high values for r² and Q²LOO (typically > 0.6) and a low RMSE, indicating a strong correlation and predictive capability. These validated models can then be used to predict the reactivity of new or untested compounds like this compound.

Table 2: Typical Statistical Validation Parameters for Piperidine-Based QSAR Models

| Parameter | Description | Typical Value Range | Source(s) |

|---|---|---|---|

| r² (Coefficient of Determination) | Measures the proportion of variance in the dependent variable that is predictable from the independent variable(s). | 0.742 - 0.832 | nih.gov |

| Q²LOO (Cross-validated r²) | A measure of the model's predictive ability, calculated using leave-one-out cross-validation. | 0.684 - 0.796 | nih.gov |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors (residuals). | 0.247 - 0.299 | nih.gov |

| F (F-statistic) | Indicates the overall significance of the regression model. | 32.283 - 57.578 | nih.gov |

Bioinformatic Methodologies for Chemical Space Exploration

Bioinformatic and chemoinformatic methodologies are indispensable for navigating and understanding the vastness of "chemical space"—the theoretical space encompassing all possible molecules. unimi.itnih.gov For scaffolds like this compound, these tools allow for the systematic exploration of structural diversity and property distribution. nih.govwhiterose.ac.ukrsc.org

A primary approach involves the generation of large virtual libraries of derivatives. nih.gov By systematically modifying the core scaffold, researchers can explore how changes in substitution patterns affect molecular properties relevant to drug discovery, such as molecular weight, lipophilicity (ClogP), and three-dimensional shape. nih.govrsc.org The exploration of 3D fragment chemical space is particularly important, as it moves beyond the flat, 2D molecules that have traditionally dominated screening collections, offering greater structural complexity and potential for novel biological interactions. whiterose.ac.ukrsc.org

To analyze and visualize this complex data, various molecular representations are used. Molecular fingerprints, which encode structural features into a bitstring, are commonly used to quantify similarity between compounds. nih.gov Advanced fingerprints like MAP4 have shown good performance in visualizing the chemical space of diverse molecular sets. nih.gov Visualization techniques such as ChemMaps, which use a reference-based projection, or coordinate-free Chemical Space Networks (CSNs), help to create intuitive maps of the chemical space. nih.gov These maps allow researchers to identify clusters of structurally similar compounds, uncover structure-activity relationships, and pinpoint novel regions of chemical space for further investigation, ultimately guiding the design of new molecules with desired properties. nih.gov

Development of Analytical Methodologies for Phenylpiperidine 3 Carbonitrile Compounds

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For phenylpiperidine-3-carbonitrile compounds, various chromatographic methods are utilized to assess purity and resolve stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity profiling and quantification of 1-Phenylpiperidine-3-carbonitrile. Reversed-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, is commonly employed. The separation is based on the differential partitioning of the analyte between the two phases.

Method development for a compound like this compound involves optimizing several parameters to achieve a sharp, symmetrical peak with a reasonable retention time. Key parameters include the choice of stationary phase, the composition of the mobile phase (typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detector wavelength. japsonline.comgoogle.com UV detection is often suitable for this compound due to the presence of the phenyl group, which absorbs UV light. google.com

A typical HPLC method for a phenylpiperidine derivative might use a C18 column with gradient elution to ensure the separation of the main compound from any impurities, which could include starting materials, by-products, or degradation products. japsonline.com The method must be validated to demonstrate its linearity, accuracy, precision, and sensitivity.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a hypothetical set of starting conditions for method development and is based on common practices for similar aromatic amines.

Since this compound possesses a chiral center at the C3 position of the piperidine (B6355638) ring, it can exist as a pair of enantiomers. Enantiomers often exhibit different pharmacological activities, making it crucial to separate and quantify them. nih.gov Chiral chromatography is the most effective method for determining the enantiomeric excess (e.e.) of a chiral compound.

This can be achieved either directly or indirectly. Direct chiral separation involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for resolving the enantiomers of various phenylpiperidine derivatives. phenomenex.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. nih.gov

Indirect methods involve derivatizing the enantiomeric mixture with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like C18). restek.comrestek.com

Table 2: Example Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Lux® Cellulose-1) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a basic additive like diethylamine |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Result | Baseline separation of the two enantiomers |

This table provides an example of typical conditions for direct chiral separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is particularly useful for the analysis of volatile and thermally stable compounds. While HPLC is often preferred for non-volatile compounds, GC-MS can be used for phenylpiperidine derivatives, sometimes after derivatization to increase volatility. nih.govnih.gov

In the context of compounds with multiple chiral centers, which can exist as diastereomers, GC-MS is an excellent tool for assessing diastereomeric purity. Unlike enantiomers, diastereomers have different physical properties and can often be separated on standard, achiral GC columns (e.g., those with a 5% phenyl polysiloxane stationary phase). nih.gov

The gas chromatograph separates the diastereomers based on their different boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum for each, which confirms their identity and allows for quantification. The high sensitivity of MS, especially in selected ion monitoring (SIM) mode, allows for the detection of trace-level impurities. shimadzu.com

Table 3: Representative GC-MS Parameters for Phenylpiperidine Analysis

| Parameter | Condition |

| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Interface Temp | 290 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40-550 amu |

This table outlines typical GC-MS conditions applicable to the analysis of thermally stable phenylpiperidine derivatives.

Spectroscopic and Spectrometric Methods for Quantification and Identity Confirmation

While chromatography separates components, spectroscopic and spectrometric methods provide detailed structural information and are used for definitive identity confirmation and quantification. nih.govresearchgate.net

Mass Spectrometry (MS), often coupled with chromatography (LC-MS and GC-MS), provides the molecular weight of the compound and structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound with high accuracy, which is invaluable for confirming its identity. lcms.cz The fragmentation pattern in the mass spectrum reveals information about the different parts of the molecule, such as the loss of the cyano group or the fragmentation of the piperidine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. nih.govresearchgate.net Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.

¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the aromatic protons on the phenyl ring and the aliphatic protons on the piperidine ring.

¹³C NMR shows the number of unique carbon atoms in the molecule, including the characteristic signal of the nitrile carbon.

Together, these spectroscopic techniques provide a comprehensive characterization of the this compound molecule, confirming its identity and providing a means for quantification when appropriate standards are used. nih.govrsc.org

Future Research Directions and Unexplored Avenues in Phenylpiperidine 3 Carbonitrile Chemistry

Emerging Synthetic Strategies and Catalyst Development

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, and the development of novel, efficient, and stereoselective methods remains a primary focus. nih.gov For 1-phenylpiperidine-3-carbonitrile, future synthetic strategies are likely to move beyond traditional multi-step sequences.

One promising avenue is the continued development of one-pot reactions that combine multiple transformations, thereby increasing efficiency and reducing waste. nih.gov An example could be a sequential Suzuki-Miyaura coupling and hydrogenation process, which has been demonstrated for other substituted piperidines under mild conditions. nih.gov Another area of exploration is the use of "hydrogen borrowing" catalysis, where an iridium(III) catalyst facilitates a cascade of oxidation, amination, and imine reduction to form the piperidine (B6355638) ring stereoselectively. nih.gov

Catalyst development is central to these emerging strategies. While rhodium catalysts have shown effectiveness for synthesizing 3-substituted piperidines, there is room for discovering more sustainable and cost-effective alternatives. nih.gov Biocatalysis, for instance, presents a green alternative. The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), has been successfully applied in the multicomponent synthesis of other piperidine derivatives, offering high yields and catalyst reusability. rsc.org Future research could adapt such biocatalytic systems for the synthesis of this compound. A Ru/C-catalyzed oxidative cyanation method, which has been used for the 2-carbonitrile isomer, could potentially be adapted for the synthesis of the 3-carbonitrile derivative. vulcanchem.com

A particularly innovative approach involves the use of Zincke imine intermediates. chemrxiv.orgnih.gov This strategy utilizes a pyridine (B92270) ring-opening and ring-closing sequence to access N-(hetero)arylpiperidines, which could be adapted for the synthesis of this compound and its analogues. chemrxiv.orgnih.gov High-throughput experimentation (HTE) can be employed to rapidly screen various pyridines, anilines, and reaction conditions to optimize the synthesis of a diverse library of these compounds. nih.gov

| Synthetic Strategy | Catalyst/Reagent | Potential Advantages |

| Hydrogen Borrowing Annulation | Iridium(III) complexes | Stereoselective, forms two C-N bonds in one pot. nih.gov |

| Biocatalytic Multicomponent Reaction | Immobilized Candida antarctica lipase B (CALB) | Environmentally friendly, high yields, reusable catalyst. rsc.org |

| Zincke Imine Intermediate Strategy | Zincke salt, various nucleophiles | Convergent, allows for library synthesis, applicable to complex fragments. chemrxiv.orgnih.gov |

| Oxidative Cyanation | Ruthenium on Carbon (Ru/C) | Direct introduction of the nitrile group. vulcanchem.com |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its reactivity and biological interactions. While standard techniques like NMR and mass spectrometry provide basic structural information, advanced methods can offer deeper insights. nih.gov

Future research should focus on detailed conformational analysis. For related N-phenylpiperidones, gas-phase electron diffraction studies have revealed the presence of multiple conformers, such as chair and twist forms. vulcanchem.com Similar investigations for this compound could elucidate the preferred orientation of the phenyl and nitrile groups and how this is influenced by the solvent and temperature.

Advanced NMR techniques, such as those that can determine the positions of halogen substituents on the phenyl ring in similar molecules, can be applied to fully characterize the structure of more complex derivatives of this compound. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to complement experimental data by optimizing molecular geometries and computing molecular descriptors. researchgate.net

| Characterization Technique | Information Gained | Relevance to this compound |

| Gas-Phase Electron Diffraction | Conformational populations (chair, twist) in the gas phase. | Understanding the intrinsic conformational preferences of the molecule. vulcanchem.com |

| Advanced 2D NMR (e.g., HMBC) | Detailed connectivity and substitution patterns. | Unambiguous structural elucidation of novel derivatives. nih.gov |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties, molecular descriptors. | Predicting reactivity and correlating structure with properties. researchgate.net |

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

Furthermore, ML models can be trained to predict the physicochemical and biological properties of virtual compounds. mdpi.com This allows for the in-silico screening of large libraries of potential this compound derivatives to identify candidates with desired characteristics before committing to their synthesis. broadinstitute.org For instance, AI platforms can be used to predict pharmacokinetic properties, which is crucial in the early stages of drug discovery. nih.gov Recently developed AI frameworks like "MetaGIN" can accurately predict molecular properties from 2D structures in seconds, making advanced molecular analysis more accessible. eurekalert.org Consortia like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) are actively developing new data science and AI algorithms to facilitate the discovery and synthesis of new therapeutics. mit.edu

| AI/ML Application | Potential Impact on this compound Research |

| Automated Retrosynthesis | Design of novel and efficient synthetic pathways. nih.govchimia.ch |

| Property Prediction | In-silico screening for desired biological activity and pharmacokinetic profiles. mdpi.combroadinstitute.org |

| Reaction Outcome Prediction | Optimization of reaction conditions and prediction of potential byproducts. mit.edu |

| De Novo Design | Generation of novel molecular structures based on desired therapeutic profiles. mdpi.com |